N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide)
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Overview
Description
N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is a complex organic compound characterized by the presence of a pyridine ring and two dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) typically involves the reaction of pyridine-3,4-diamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The purification of the compound would involve techniques such as recrystallization or chromatography to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide groups.
Reduction: Reduced amide groups to amines.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The pathways involved could include modulation of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(pyridine-4,5-diyl)bis(3,4-dimethoxybenzamide)
- N,N’-(pyridine-2,3-diyl)bis(3,4-dimethoxybenzamide)
Uniqueness
N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
N-[3-[(3,4-dimethoxybenzoyl)amino]pyridin-4-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-29-18-7-5-14(11-20(18)31-3)22(27)25-16-9-10-24-13-17(16)26-23(28)15-6-8-19(30-2)21(12-15)32-4/h5-13H,1-4H3,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYDUOVHCOTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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